molecular formula C17H17BrN6O2S2 B14925864 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

Cat. No.: B14925864
M. Wt: 481.4 g/mol
InChI Key: YSZKBWDEUWPJLK-UHFFFAOYSA-N
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Description

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is a complex organic compound with a unique structure that includes a bromothiophene moiety and multiple pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene is then subjected to sulfonylation reactions to introduce the sulfonyl group. The final step involves the formation of the pyrazole rings through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers .

Scientific Research Applications

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. The bromothiophene moiety and pyrazole rings can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate signaling pathways or inhibit specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is unique due to its combination of bromothiophene and multiple pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17BrN6O2S2

Molecular Weight

481.4 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C17H17BrN6O2S2/c1-10-12(8-22(3)19-10)14-7-15(13-9-23(4)20-11(13)2)24(21-14)28(25,26)17-6-5-16(18)27-17/h5-9H,1-4H3

InChI Key

YSZKBWDEUWPJLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NN2S(=O)(=O)C3=CC=C(S3)Br)C4=CN(N=C4C)C)C

Origin of Product

United States

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